An In-Depth Technical Guide to Ethyl 1-Boc-3-piperidinecarboxylate: A Cornerstone Building Block in Modern Drug Discovery
An In-Depth Technical Guide to Ethyl 1-Boc-3-piperidinecarboxylate: A Cornerstone Building Block in Modern Drug Discovery
An important note on the scope of this guide: Initial inquiries for "Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate" did not yield a commercially available compound with a registered CAS number. This suggests that the isopropyl derivative is a specialized or novel compound. This guide will therefore focus on the well-characterized and widely utilized parent compound, Ethyl 1-Boc-3-piperidinecarboxylate . The principles of synthesis, reactivity, and application detailed herein provide a foundational understanding for the development of its derivatives.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors and enzymes. Ethyl 1-Boc-3-piperidinecarboxylate has emerged as a critical intermediate in this field, offering a unique combination of stability and reactivity that streamlines the synthesis of complex molecular architectures.[1]
The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen renders the amine temporarily inert, allowing for selective modifications at other positions of the molecule.[1] The ethyl ester at the 3-position provides a versatile handle for a variety of chemical transformations, including amide bond formation, reduction, and carbon-carbon bond-forming reactions. This guide provides an in-depth overview of the properties, synthesis, and applications of this pivotal molecule for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Ethyl 1-Boc-3-piperidinecarboxylate is typically a white to off-white crystalline solid at room temperature.[2][3] Its key identifiers and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 130250-54-3 | [2][4] |
| Molecular Formula | C₁₃H₂₃NO₄ | [2][4] |
| Molecular Weight | 257.33 g/mol | [5] |
| Appearance | White to yellow to orange powder or lump | [2][5] |
| Melting Point | 31-35 °C | [2][4] |
| Boiling Point | 95 °C at 0.5 mmHg | [2][4] |
| Density | ~1.077 g/cm³ (predicted) | [2][4] |
| Refractive Index | ~1.473 | [2][4] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |
| pKa | -2.40 ± 0.40 (predicted) | [5] |
Spectroscopic Characterization
Characterization of Ethyl 1-Boc-3-piperidinecarboxylate is typically achieved through standard spectroscopic methods.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), and the protons of the piperidine ring, which will appear as a series of multiplets in the region of 1.5-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyls of the Boc group and the ethyl ester, the quaternary carbon and methyls of the tert-butyl group, the carbons of the ethyl group, and the carbons of the piperidine ring.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the carbamate (around 1690 cm⁻¹) and the ester (around 1730 cm⁻¹), as well as C-H stretching and bending vibrations.[6]
Safety and Handling
As with all laboratory chemicals, Ethyl 1-Boc-3-piperidinecarboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]
GHS Hazard Classification:
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Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4]
-
Skin Sensitization (Category 1) , H317: May cause an allergic skin reaction.[4]
-
Eye Irritation (Category 2) , H319: Causes serious eye irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Synthesis and Reaction Pathways
The synthesis of Ethyl 1-Boc-3-piperidinecarboxylate is typically achieved through one of two primary routes: the protection and esterification of a pre-existing piperidine core or the reduction of a substituted pyridine precursor followed by protection.
Pathway 1: From Piperidine-3-carboxylic Acid
This is a straightforward and common laboratory-scale synthesis. The commercially available piperidine-3-carboxylic acid (nipecotic acid) is first protected at the nitrogen atom with a Boc group, followed by esterification of the carboxylic acid.
Caption: Synthesis from piperidine-3-carboxylic acid.
Experimental Protocol: Boc Protection and Esterification
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Boc Protection: To a solution of piperidine-3-carboxylic acid in a suitable solvent mixture (e.g., 1,4-dioxane and water), add a base such as sodium hydroxide or triethylamine. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-piperidine-3-carboxylic acid.
-
Esterification: Dissolve the resulting carboxylic acid in absolute ethanol. Add a catalytic amount of a strong acid, such as sulfuric acid. Heat the mixture to reflux and monitor the reaction by TLC.
-
Final Purification: After completion, cool the reaction mixture and neutralize the acid. Remove the ethanol under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography on silica gel to afford pure Ethyl 1-Boc-3-piperidinecarboxylate.
Pathway 2: Reduction of Pyridine Precursor
An alternative route involves the catalytic hydrogenation of an appropriately substituted pyridine derivative, such as ethyl nicotinate, followed by Boc protection of the resulting secondary amine.
Caption: Synthesis via pyridine reduction.
This method is often favored for larger-scale syntheses due to the lower cost of starting materials. The choice of catalyst and reaction conditions is crucial to achieve high yields and avoid side reactions.
Applications in Drug Discovery and Organic Synthesis
The true value of Ethyl 1-Boc-3-piperidinecarboxylate lies in its versatility as a synthetic intermediate. The Boc group provides robust protection under a wide range of conditions but can be cleanly removed with acid (e.g., trifluoroacetic acid or HCl in dioxane), revealing the piperidine nitrogen for further functionalization. The ethyl ester can be readily converted to amides, reduced to an alcohol, or serve as a precursor for other functional groups.
Key Synthetic Transformations
Caption: Key synthetic transformations of the title compound.
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Pharmaceutical Development: This building block is instrumental in the synthesis of a wide range of drug candidates, including agents targeting the central nervous system, as well as treatments for metabolic and inflammatory conditions.[1][7] For example, it is a key reactant in the synthesis of GABA-A receptor agonists and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE).[3]
-
Peptide Chemistry: The chiral versions of this compound, such as Ethyl (S)-N-Boc-piperidine-3-carboxylate, are used to incorporate constrained amino acid analogues into peptides, which can enhance their stability and biological activity.[7]
-
Alkaloid Synthesis: The piperidine core is central to numerous natural product alkaloids, and this compound serves as a valuable starting material for their total synthesis.[3]
Conclusion
Ethyl 1-Boc-3-piperidinecarboxylate is a quintessential example of a versatile and enabling building block in modern organic synthesis. Its straightforward preparation, orthogonal protecting group strategy, and multiple points for diversification have solidified its role as a high-value intermediate in the pharmaceutical and chemical industries. For researchers aiming to construct complex molecules containing the piperidine scaffold, a thorough understanding of the properties and reactivity of this compound is essential for the efficient and successful development of new chemical entities.
References
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Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 21). Ethyl 1-Boc-piperidine-3-carboxylate: Key Intermediate for Drug Discovery & Synthesis. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl (R)-N-boc-piperidine-3-carboxylate. Retrieved from [Link]
-
ECHEMI. (n.d.). Buy ethyl 1-boc-3-piperidinecarboxylate from Conier Chem&Pharma Limited. This is a repeated reference to the same source as[2] and contains identical information.
-
PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]
- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
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